(S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide (ML-18) is a synthetic compound studied for its potential biological activity. [] It is often employed in biochemical and pharmacological research to investigate cellular processes and potential therapeutic targets. []
ML-18 was synthesized as part of a broader investigation into bombesin receptor antagonists. It is classified under small molecules that interact with specific receptors involved in cancer progression, particularly in lung cancer. The synthesis of ML-18 involves the use of N-BOC-R-tryptophan or N-BOC-S-tryptophan, emphasizing its non-peptide nature while maintaining high enantiomeric purity .
The synthesis of ML-18 involves several key steps that ensure the purity and efficacy of the final product. The process begins with the preparation of the starting materials, which are subjected to chiral high-performance liquid chromatography for enantiomeric separation. The following steps typically include:
The synthesis is monitored using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to confirm the identity and purity of ML-18 .
ML-18 has a molecular weight of approximately 569.9 Daltons. Its structure includes an indole moiety, a cyclohexyl group, and a nitrophenyl carbamate, which are essential for its interaction with bombesin receptors. The specific arrangement of these functional groups contributes to its binding affinity and selectivity for the bombesin receptor subtype-3 .
The primary chemical reaction involving ML-18 is its interaction with bombesin receptors, where it acts as an antagonist. The binding affinity of ML-18 has been quantified using competitive binding assays, yielding IC50 values that indicate its potency in inhibiting receptor activation. For instance, ML-18 exhibits an IC50 value of 0.0004 μM for binding to the gastrin-releasing peptide receptor, showcasing its potential as an effective therapeutic agent against tumors expressing these receptors .
The mechanism by which ML-18 exerts its effects involves competitive inhibition at the bombesin receptor subtype-3. By binding to this receptor, ML-18 prevents the activation by endogenous ligands such as bombesin, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in lung cancer cells. Experimental data suggest that treatment with ML-18 leads to decreased cell viability and reduced tumor growth in preclinical models .
ML-18 is characterized by several physical properties relevant to its function:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy provide insights into its structural integrity throughout synthesis and storage .
ML-18 serves as a valuable tool in cancer research, particularly for studying the role of bombesin receptors in tumor biology. Its applications include:
Furthermore, ML-18's ability to inhibit tumor growth positions it as a candidate for further clinical evaluation in oncology settings .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3